3-Bromo-4-(difluoromethyl)pyridine
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Overview
Description
3-Bromo-4-(difluoromethyl)pyridine (3-Br-4-DFP) is an important organic compound that has a wide range of uses in both scientific research and industrial applications. It is a colorless liquid with a pungent odor that is used as a reagent in organic synthesis and as a catalyst in various reactions. 3-Br-4-DFP is also known as 3-Bromo-4-difluoromethylpyridine, and it is an important intermediate compound in the synthesis of many pharmaceuticals, agrochemicals, and other compounds.
Scientific Research Applications
Synthesis of Novel Pyridine-Based Derivatives
"3-Bromo-4-(difluoromethyl)pyridine" serves as a precursor in the synthesis of novel pyridine derivatives through various chemical reactions, including Suzuki cross-coupling. These derivatives have been explored for their potential applications in medicinal chemistry, highlighting their relevance in synthesizing biologically active compounds. For instance, a study described the efficient synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reaction, demonstrating their potential in various biological activities (Ahmad et al., 2017).
Chemical Properties and Density Functional Theory (DFT) Studies
The compound has been the subject of density functional theory (DFT) studies to understand its electronic structure and reactivity. These studies provide insights into the chemical properties, including the molecular electrostatic potential, frontier molecular orbitals, and reactivity indices, which are crucial for predicting the behavior of the compound in various chemical reactions (Vural & Kara, 2017).
Application in Organic Synthesis
"this compound" is also utilized in organic synthesis, particularly in carbon-carbon coupling reactions. These reactions are fundamental in constructing complex molecules, demonstrating the compound's role in expanding the toolbox for synthetic organic chemistry. A combined experimental and computational study highlighted its synthesis via carbon-carbon coupling, along with an analysis of its nonlinear optical properties and biological activities (Ghiasuddin et al., 2018).
Contribution to Materials Science
In materials science, "this compound" has been involved in the development of new materials, such as liquid crystals and organic semiconductors. These applications are explored through the synthesis of pyridine derivatives, offering insights into the design and development of advanced materials with specific electronic and optical properties.
Biological Activity Exploration
Beyond synthetic applications, derivatives of "this compound" have been investigated for their biological activities. Studies have explored their potential as antimicrobial and anticancer agents, indicating the broad applicability of this compound in discovering new therapeutic agents. For instance, research on the synthesis and biological evaluation of 3H-imidazo[4,5-b]pyridine derivatives revealed promising antibacterial and anticancer activities, underscoring the medicinal chemistry significance of compounds derived from "this compound" (Shelke et al., 2017).
Safety and Hazards
The compound is classified as an eye irritant (H319) according to the GHS classification . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Relevant Papers There are several papers related to 3-Bromo-4-(difluoromethyl)pyridine and its derivatives . These papers discuss various aspects such as synthesis, applications, and properties of these compounds.
Mechanism of Action
Target of Action
3-Bromo-4-(difluoromethyl)pyridine is a type of trifluoromethylpyridine (TFMP) derivative . TFMP derivatives are widely used in the agrochemical and pharmaceutical industries . The primary targets of these compounds are pests in the context of agrochemicals . In the pharmaceutical industry, the specific targets can vary widely depending on the specific derivative and its intended use .
Mode of Action
The biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Tfmp derivatives are known to interact with various biochemical pathways, depending on their specific structure and the nature of their targets .
Pharmacokinetics
The physicochemical properties of tfmp derivatives, such as their fluorine content, can influence their pharmacokinetic properties .
Result of Action
Tfmp derivatives are known to have various effects depending on their specific structure and the nature of their targets .
Action Environment
The action environment can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its stability and activity . .
properties
IUPAC Name |
3-bromo-4-(difluoromethyl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2N/c7-5-3-10-2-1-4(5)6(8)9/h1-3,6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMMLUVZVBBEFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348744 |
Source
|
Record name | 3-bromo-4-(difluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70348744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
114468-05-2 |
Source
|
Record name | 3-bromo-4-(difluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70348744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 114468-05-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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